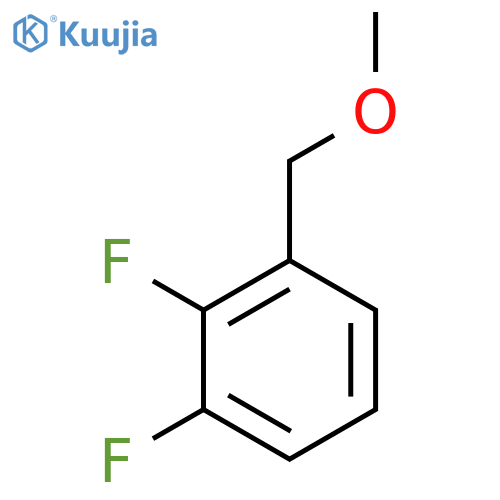

Cas no 865664-08-0 (1,2-Difluoro-3-(methoxymethyl)benzene)

865664-08-0 structure

商品名:1,2-Difluoro-3-(methoxymethyl)benzene

CAS番号:865664-08-0

MF:C8H8F2O

メガワット:158.145329475403

CID:5074748

1,2-Difluoro-3-(methoxymethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1,2-difluoro-3-(methoxymethyl)benzene

- Benzene, 1,2-difluoro-3-(methoxymethyl)-

- 1,2-Difluoro-3-(methoxymethyl)benzene

-

- インチ: 1S/C8H8F2O/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3

- InChIKey: ILBPSZFHHSOZTN-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=CC=1COC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 119

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 9.2

1,2-Difluoro-3-(methoxymethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263319-1g |

1,2-Difluoro-3-(methoxymethyl)benzene |

865664-08-0 | 98% | 1g |

¥547.00 | 2024-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263319-5g |

1,2-Difluoro-3-(methoxymethyl)benzene |

865664-08-0 | 98% | 5g |

¥2055.00 | 2024-04-28 | |

| Aaron | AR01QXNU-5g |

Benzene, 1,2-difluoro-3-(methoxymethyl)- |

865664-08-0 | 95% | 5g |

$444.00 | 2025-02-12 | |

| Aaron | AR01QXNU-10g |

Benzene, 1,2-difluoro-3-(methoxymethyl)- |

865664-08-0 | 95% | 10g |

$754.00 | 2025-02-12 |

1,2-Difluoro-3-(methoxymethyl)benzene 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

865664-08-0 (1,2-Difluoro-3-(methoxymethyl)benzene) 関連製品

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬